molecular formula C14H10ClN3OS B2956600 N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 950243-93-3

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2956600
CAS No.: 950243-93-3
M. Wt: 303.76
InChI Key: DNHGAJPIZHMGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a heterocyclic compound featuring a 1,2,3-benzothiadiazole core linked to a substituted aniline group via a carboxamide bridge. The 3-chloro-2-methylphenyl substituent contributes steric bulk and lipophilicity, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-8-10(15)3-2-4-11(8)16-14(19)9-5-6-12-13(7-9)20-18-17-12/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHGAJPIZHMGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last reduction step.

Biochemical Pathways

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway. This pathway is essential for the production of lipids, which are vital components of cellular membranes. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its primary target. By inhibiting the function of Enoyl- [acyl-carrier-protein] reductase [NADH], the compound may disrupt lipid synthesis, potentially leading to cell growth inhibition.

Biological Activity

N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}ClN3_{3}O1_{1}S
  • Molecular Weight : 239.72 g/mol

The compound features a benzothiadiazole core, which is known for its diverse biological activities.

Pharmacological Activities

Research indicates that compounds containing the benzothiadiazole moiety exhibit various pharmacological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of benzothiadiazoles. For instance, a study demonstrated that derivatives of benzothiadiazoles could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Benzothiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. A study reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some research suggests that benzothiadiazoles may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit histone acetylation processes in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiadiazole derivatives can modulate ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases (G1 or G2/M), thereby preventing cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study Example

In a recent study published in 2023, researchers synthesized various derivatives of benzothiadiazoles, including this compound. The findings revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of ROS-mediated apoptosis and cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Density (g/cm³) Notable Functional Groups
N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (Target) C₁₄H₁₀ClN₃OS (inferred) ~311.8 (calc.) 1,2,3-Benzothiadiazole, 3-chloro-2-methylphenyl N/A N/A Carboxamide, chloro, methyl
3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide C₁₄H₁₂ClN₃OS₂ 337.85 Benzothiophene, 5-propylthiadiazole N/A N/A Thiadiazole, propyl
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₃ClN₂O₅S 404.82 Benzothiophene, 1,3-benzodioxole, nitro, ethyl N/A N/A Nitro, benzodioxole
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide C₁₇H₁₁ClF₃NOS 369.79 Benzothiophene, trifluoromethylphenyl, methyl 401.2 1.457 Trifluoromethyl
3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide C₁₆H₈ClN₃O₃S₂ 389.84 Benzothiophene, nitrobenzothiazole N/A N/A Nitro, benzothiazole

Key Observations :

  • Core Heterocycle : The target compound’s 1,2,3-benzothiadiazole core differs from the benzothiophene or benzothiazole systems in analogues, leading to distinct electronic properties. Benzothiadiazoles are more electron-deficient, which may enhance interactions with electron-rich biological targets .
  • Substituent Effects: Trifluoromethyl Group: The trifluoromethyl substituent in increases lipophilicity and metabolic stability compared to the target’s methyl group. Benzodioxole: The 1,3-benzodioxole moiety in introduces oxygen atoms, improving solubility but reducing steric bulk compared to the target’s chloro-methylphenyl group.

Spectroscopic and Physical Properties

  • Infrared (IR) Spectroscopy :
    • Benzothiophene derivatives (e.g., ) show characteristic SO₂ stretches at 1340–1155 cm⁻¹, while benzothiadiazoles may exhibit N=S vibrations near 600–700 cm⁻¹ .
    • Carboxamide C=O stretches are consistent across analogues (~1640–1740 cm⁻¹) .
  • NMR Data :
    • The methyl group in the target compound’s 3-chloro-2-methylphenyl substituent would resonate near δ 2.3–2.6 ppm (¹H) and δ 15–25 ppm (¹³C), similar to .
    • Aromatic protons in benzothiadiazoles are typically downfield-shifted (δ 7.5–8.5 ppm) due to electron withdrawal .

Q & A

Q. What synthetic methodologies are established for N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, and what are the critical reaction parameters?

The compound is synthesized via diazotization of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, followed by coupling with 3-oxobutanoyl chloride and condensation with 2-chloro-5-methylbenzene-1,4-diamine. Key parameters include maintaining anhydrous conditions at 0–5°C during diazotization and precise stoichiometric control (1:1 molar ratio) to minimize side products like N-oxide derivatives. Yields typically range from 48–69% after chromatographic purification .

Q. Which analytical techniques are prioritized for structural validation?

Multinuclear NMR (¹H, ¹³C) confirms proton environments (e.g., aromatic δ 7.3–8.1 ppm) and carboxamide carbonyl signals (δ 163–165 ppm). IR spectroscopy identifies the amide C=O stretch (1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 357.9529). X-ray crystallography using SHELXL refines crystal packing, with R-factors <5% for high-resolution datasets .

Q. What primary biological targets are associated with this compound?

The compound acts as a voltage-dependent sodium channel blocker, inhibiting ion flux in electrophysiological assays (IC₅₀ = 120 nM in HEK293 cells). Radioligand displacement studies using [³H]-batrachotoxin confirm competitive binding to the channel’s pore domain .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?

Poor crystal quality due to flexible substituents requires optimized vapor diffusion (DMF/ethanol, 4:1). SHELXL’s TWIN and BASF commands resolve twinning (twin law -h, -k, -l), while PART instructions model disordered regions. High-resolution data (d < 0.8 Å) and iterative hydrogen placement improve electron density maps .

Q. What computational strategies elucidate electronic properties and reactivity?

Density functional theory (DFT) at B3LYP/6-311+G(d,p) calculates electrostatic potential surfaces, identifying nucleophilic sites (MEP = -45 kcal/mol at carboxamide oxygen). Transition state analysis predicts hydrolysis t½ = 48 hours at pH 7.4, validated by HPLC stability assays .

Q. How do structural modifications influence sodium channel affinity in SAR studies?

Introducing -CF₃ at the benzothiadiazole 7-position increases binding affinity 3-fold (Kd = 40 nM vs. 120 nM). Competitive fluorescence polarization (FP) assays with Texas Red-conjugated saxitoxin quantify displacement. Parallel artificial membrane permeability assays (PAMPA) show enhanced BBB penetration (Pe = 12 × 10⁻⁶ cm/s) for halogenated analogs .

Q. How should discrepancies in reported IC₅₀ values across assays be reconciled?

Variability arises from cell-specific expression (e.g., Nav1.7 in CHO vs. HEK293) and buffer ionic strength. Normalizing to verapamil (P-gp inhibitor) controls efflux artifacts. Meta-analysis of Hill coefficients (>1.2) suggests positive cooperativity, necessitating allosteric binding models .

Q. What in vivo models best evaluate therapeutic potential for neuropathic pain?

Chronic constriction injury (CCI) models in mice assess mechanical allodynia (von Frey filaments). Pharmacokinetic profiling (LC-MS/MS) confirms oral bioavailability (F = 65%) and brain penetration (brain/plasma ratio = 0.9). Dose optimization (10 mg/kg q.d.) balances efficacy and toxicity (ALT/AST < 2× baseline) .

Methodological Considerations

  • Data Contradictions : Cross-validate IC₅₀ values using orthogonal assays (e.g., electrophysiology + FP).
  • Experimental Design : Use scrambled negative controls in SAR studies to rule out nonspecific binding.
  • Software Tools : SHELXL for crystallography, Gaussian09 for DFT, and Schrodinger Suite for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.